2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, an acetamide group, and a trifluoromethoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the pyrimidine ring using an allyl halide in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.
Formation of the Acetamide Group: The acetamide group is typically formed through an acylation reaction involving acetic anhydride or acetyl chloride.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the coupling of the trifluoromethoxyphenyl group to the acetamide through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic ring and the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Antiviral Activity: It may interfere with viral replication by targeting viral enzymes or proteins.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide shares structural similarities with other pyrimidine derivatives and acetamide compounds.
Examples: Pemetrexed, Methotrexate, and other pyrimidine-based drugs.
Uniqueness
Structural Features: The presence of the trifluoromethoxyphenyl group and the specific arrangement of functional groups make this compound unique.
Biological Activity: Its potential to interact with multiple biological targets and pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H15F3N4O3S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H15F3N4O3S/c1-2-7-23-12(20)8-13(24)22-15(23)27-9-14(25)21-10-3-5-11(6-4-10)26-16(17,18)19/h2-6,8H,1,7,9,20H2,(H,21,25) |
InChI Key |
SJDDNGBUBRCMDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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